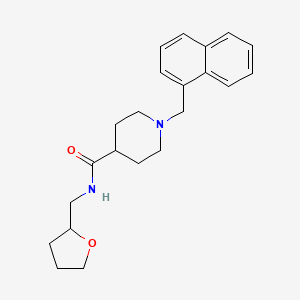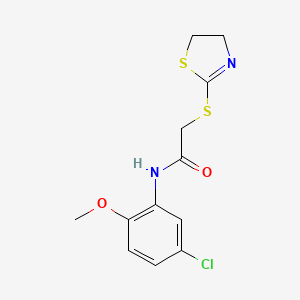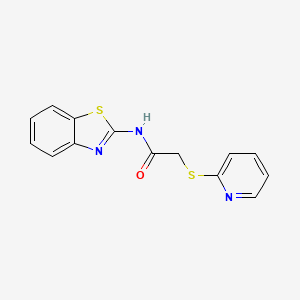![molecular formula C9H7N7O B12462464 (3E)-3-[2-(1H-tetrazol-5-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12462464.png)
(3E)-3-[2-(1H-tetrazol-5-yl)hydrazinylidene]-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-[2-(2H-1,2,3,4-tetrazol-5-yl)hydrazin-1-ylidene]-1H-indol-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an indole core, a tetrazole ring, and a hydrazone linkage, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[2-(2H-1,2,3,4-tetrazol-5-yl)hydrazin-1-ylidene]-1H-indol-2-one typically involves multiple steps, starting from commercially available precursors. One common method includes the formation of the indole core, followed by the introduction of the hydrazone linkage and the tetrazole ring. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[2-(2H-1,2,3,4-tetrazol-5-yl)hydrazin-1-ylidene]-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.
Reduction: Reduction reactions can modify the hydrazone linkage or the tetrazole ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s properties.
Scientific Research Applications
(3E)-3-[2-(2H-1,2,3,4-tetrazol-5-yl)hydrazin-1-ylidene]-1H-indol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of (3E)-3-[2-(2H-1,2,3,4-tetrazol-5-yl)hydrazin-1-ylidene]-1H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds with similar indole cores but different functional groups.
Tetrazole derivatives: Molecules featuring the tetrazole ring but lacking the indole core or hydrazone linkage.
Hydrazone compounds: Compounds with hydrazone linkages but different core structures.
Uniqueness
(3E)-3-[2-(2H-1,2,3,4-tetrazol-5-yl)hydrazin-1-ylidene]-1H-indol-2-one is unique due to its combination of an indole core, tetrazole ring, and hydrazone linkage. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H7N7O |
|---|---|
Molecular Weight |
229.20 g/mol |
IUPAC Name |
3-(2H-tetrazol-5-yldiazenyl)-1H-indol-2-ol |
InChI |
InChI=1S/C9H7N7O/c17-8-7(11-12-9-13-15-16-14-9)5-3-1-2-4-6(5)10-8/h1-4,10,17H,(H,13,14,15,16) |
InChI Key |
WGBUOHBZPIHRAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)N=NC3=NNN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-methylphenyl)-2-oxoethyl 2-[4-(1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12462383.png)


![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B12462394.png)
![4-[3-Acetyl-5-(4-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]-2-ethoxyphenyl 4-methylbenzenesulfonate](/img/structure/B12462400.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 4-{[4-(acetylamino)phenyl]amino}-4-oxobutanoate](/img/structure/B12462414.png)

![4,4'-Bis{[(3-nitrophenoxy)acetyl]amino}biphenyl-3,3'-dicarboxylic acid](/img/structure/B12462435.png)

![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-methylaniline](/img/structure/B12462438.png)
![N'-[4-oxo-4-(2,6,6-trimethylcyclohex-3-en-1-yl)butan-2-yl]benzohydrazide](/img/structure/B12462444.png)
![3-(Propan-2-ylcarbamoyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12462445.png)
methanone](/img/structure/B12462453.png)
![5-{[(4-Methylphenyl)carbonyl]oxy}naphthalen-1-yl 3-methylbenzoate](/img/structure/B12462455.png)
